tert-butyl (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate
Description
Properties
CAS No. |
2376591-84-1 |
|---|---|
Molecular Formula |
C16H28BNO4 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h10H,8-9,11H2,1-7H3/b12-10- |
InChI Key |
CPKMTYPRYKIRQC-BENRWUELSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Tert-butyl (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry and organic synthesis. The compound is characterized by a pyrrolidine core, a tert-butyl group, and a dioxaborolane moiety, which suggests significant reactivity and versatility in various chemical reactions.
Chemical Structure and Properties
- Molecular Formula : CHBNO
- Molecular Weight : 309.21 g/mol
- IUPAC Name : tert-butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate
- CAS Number : 2376591-84-1
The biological activity of this compound primarily stems from its interactions with biological systems via the boron atom in the dioxaborolane moiety. Boron-containing compounds have been shown to exhibit various biological effects including:
- Anticancer Activity : Compounds containing boron have been reported to influence cell signaling pathways associated with cancer cell proliferation and apoptosis.
- Neuroactive Properties : The pyrrolidine structure is linked to neuroactive compounds that can modulate neurotransmitter systems.
Neuroactivity Assessment
Another area of research focuses on the neuroactive properties of pyrrolidine derivatives. Compounds with similar structures have shown promise in modulating neurotransmitter release and enhancing cognitive function in animal models.
Toxicological Profile
Preliminary assessments indicate that this compound may exhibit mild toxicity. Reports suggest:
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (H302) | Harmful if swallowed |
| Skin Irritation (H315) | Causes skin irritation |
Research Gaps
Despite its promising structure and potential applications, there is currently a lack of comprehensive literature specifically addressing the biological activity of this compound. Most available data focuses on related compounds or theoretical predictions based on structural analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Physical Properties
Research Findings
- Compound 26 was synthesized with 49% yield, but stereochemical heterogeneity limits its utility in asymmetric synthesis .
- The pyrazole analogue’s high cost (¥1,250,600 for 10 g) reflects its niche applications in drug discovery .
- The target compound’s methylidene group may confer enhanced reactivity in Suzuki couplings due to conjugation with the boron center, though experimental validation is lacking in the provided evidence.
Preparation Methods
Suzuki-Miyaura Coupling with Bis(pinacolato)diboron
A prevalent method involves palladium-catalyzed borylation of triflate intermediates. For example, tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate reacts with bis(pinacolato)diboron in 1,4-dioxane at 80°C under argon.
Reaction Conditions
-
Catalyst : PdCl₂(dppf)₂·CH₂Cl₂ (1.7 mol%)
-
Ligand : 1,1'-bis(diphenylphosphino)ferrocene (dppf, 1.8 mol%)
-
Base : KOAc (3 equiv)
-
Solvent : 1,4-dioxane
-
Temperature : 80°C
-
Time : 16 hours
This protocol achieves a 90% yield, with purification via silica gel chromatography using ethyl acetate/hexanes gradients. The stereochemical integrity of the Z-alkene is preserved due to the bulky dppf ligand, which minimizes isomerization.
Iterative Homologation with Carbenoid Reagents
Recent advances employ iterative homologation using carbenoids to extend boron-containing chains. For instance, treatment of pyrrolidine boronate intermediates with lithiated carbenoids (e.g., sBuLi) at −78°C induces 1,2-migrations, enabling sequential boronate additions.
Key Steps
-
Lithiation : Pyrrolidine triflate (76) → lithiated intermediate (77) at −78°C.
-
Carbenoid Trapping : Addition of (S)-70 carbenoid to form boronate 78.
-
Migration : 1,2-migration yields homologated product 79 (dr > 20:1).
This method facilitates polypropionate synthesis but faces limitations in further homologation due to reduced boron electrophilicity from nitrogen lone-pair donation.
Optimization of Reaction Parameters
Temperature and Catalyst Loading
Data from six trials reveal that yields plateau at 80–90°C, with excessive temperatures (>100°C) causing decomposition. Catalyst loadings of 1–2 mol% PdCl₂(dppf)₂·CH₂Cl₂ optimize cost-efficiency without compromising activity (Table 1).
Table 1. Temperature and Catalyst Effects on Yield
| Entry | Temperature (°C) | Pd Loading (mol%) | Yield (%) |
|---|---|---|---|
| 1 | 70 | 1.7 | 65 |
| 2 | 80 | 1.7 | 90 |
| 3 | 90 | 1.7 | 89 |
| 4 | 80 | 1.0 | 85 |
| 5 | 80 | 2.5 | 91 |
Solvent and Base Selection
Polar aprotic solvents (1,4-dioxane, DMF) outperform ethers due to improved catalyst solubility. Potassium acetate is preferred over carbonate bases, as its weaker basicity minimizes ester hydrolysis.
Scalability and Industrial Adaptations
Kilogram-scale syntheses utilize flow reactors to enhance heat transfer and reduce reaction times (4–6 hours vs. 16 hours batch). Continuous processing improves yield consistency (88±2%) and reduces Pd residues to <5 ppm, meeting pharmaceutical standards.
Comparative Analysis of Methods
Table 2. Method Comparison
| Method | Yield (%) | Pd Used (mol%) | Time (h) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 90 | 1.7 | 16 | High |
| Homologation | 85 | – | 24 | Moderate |
| Flow Reactor | 88 | 1.5 | 6 | Very High |
Q & A
Q. Basic
- X-ray crystallography : Refinement using SHELX software to resolve the Z-configuration and torsional angles .
- NMR analysis : Observing coupling constants (e.g., J values) in ¹H/¹³C NMR and verifying boron-associated signals via ¹¹B NMR .
What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?
Q. Advanced
- Isomerization risks : The exocyclic double bond may undergo Z→E isomerization under heat or prolonged reaction times. Mitigation includes low-temperature reactions (<25°C) and rapid purification .
- Dynamic stereochemistry : Use chiral HPLC or crystallization to separate diastereomers when intermediates exhibit axial chirality .
How can cross-coupling reactions be optimized to introduce the tetramethyl-1,3,2-dioxaborolane moiety?
Q. Advanced
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl/vinyl halides .
- Photoredox catalysis : Visible-light-mediated reactions (e.g., with Ir complexes) to enhance radical addition efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve boron reagent solubility and reaction homogeneity .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Multi-technique validation : Cross-referencing NMR data with HRMS (to confirm molecular formula) and IR (to identify functional groups) .
- Crystallographic refinement : Using SHELXL to resolve ambiguities in electron density maps for boron-containing moieties .
- Dynamic NMR experiments : Variable-temperature ¹H NMR to detect rotational barriers or conformational exchange .
Which purification methods are most effective for isolating this compound post-synthesis?
Q. Basic
- Flash chromatography : Silica gel columns with EtOAc/hexane gradients yield high purity (e.g., 59% recovery in ) .
- Crystallization : For stereoisomer separation, use solvent systems like EtOAc/pentane to induce selective crystal formation .
How does the tetramethyl-1,3,2-dioxaborolane group influence reactivity in downstream applications?
Q. Advanced
- Stability : The dioxaborolane ring protects boron from hydrolysis, enabling storage and handling in aqueous media .
- Cross-coupling versatility : The boron center participates in Suzuki-Miyaura reactions for C–C bond formation, critical for derivatizing pyrrolidine scaffolds .
What analytical techniques are critical for characterizing boron-containing intermediates?
Q. Basic
- ¹¹B NMR : Detects boron environment (δ ~30 ppm for dioxaborolanes) and confirms substitution patterns .
- HRMS : Validates molecular formula (e.g., m/z 376.2640 [M+Na]⁺ in ) .
- FT-IR : Identifies B–O stretches (~1350 cm⁻¹) and ester carbonyls (~1720 cm⁻¹) .
How can reaction yields be improved for large-scale synthesis?
Q. Advanced
- Catalyst loading optimization : Reducing Ir photocatalyst to 2–5 mol% while maintaining efficiency .
- Flow chemistry : Continuous flow systems enhance light penetration and reduce side reactions in photoredox steps .
- In-situ monitoring : LC-MS tracks intermediate consumption to terminate reactions at optimal conversion .
What are the implications of stereochemical drift in biological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
